Ethyl 2-bromobenzoate

Beschreibung

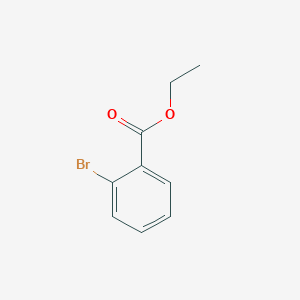

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHBTVQFPVSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209751 | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-64-1 | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6091-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-bromobenzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Ethyl 2-bromobenzoate, a key intermediate in organic synthesis.

CAS Number: 6091-64-1[1][2][3][4][5]

Chemical and Physical Properties

This compound is a clear to pale yellow liquid.[1][2] It is an ester of 2-bromobenzoic acid and ethanol. The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [2][3][5] |

| Molecular Weight | 229.07 g/mol | [3][6] |

| Appearance | Clear yellow liquid | [1][2] |

| Boiling Point | 117 °C at 17 mmHg | [1] |

| Density | 1.443 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.544 | [1] |

| Solubility | Sparingly soluble in water | [2] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source |

| CAS Number | 6091-64-1 | [3][5] |

| EC Number | 228-034-3 | [2] |

| InChI | 1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| InChI Key | BIHHBTVQFPVSTE-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1ccccc1Br |

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Notably, it is an intermediate in the production of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) with mutagenic activity that is a significant DNA adduct-forming component of coal tar.[1][7] Its utility also extends to the pharmaceutical industry, where it is used in the synthesis of various drugs and pharmaceutical intermediates.[2] The silylation and hydrolysis of this compound have also been reported.[1]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid as a catalyst.

Materials:

-

o-bromobenzoic acid (5 g, 24.87 mmol)

-

Anhydrous ethanol (100 mL)

-

Concentrated sulfuric acid (5 mL)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve o-bromobenzoic acid in anhydrous ethanol in a round-bottom flask.[8]

-

Slowly add concentrated sulfuric acid to the solution to act as a catalyst.[8]

-

Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous stirring for 24 hours.[8]

-

After the reaction is complete, cool the system to room temperature.[8]

-

Remove the majority of the ethanol solvent using a rotary evaporator.[8]

-

Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.[8]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 30 minutes.[8]

-

Filter to remove the desiccant and concentrate the filtrate by rotary evaporation to obtain the crude product.[8]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield pure this compound as a colorless oily liquid.[8]

This procedure has been reported to yield approximately 4.9 g (86%) of the final product.[8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Safety and Handling

This compound is considered a combustible liquid. It may cause skin and eye irritation, and inhalation or ingestion can be harmful.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.

This technical guide provides a foundational understanding of this compound for professionals in scientific research and development. For further details, consulting the cited literature is recommended.

References

- 1. This compound | 6091-64-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Ethyl 2-bromobenzoate molecular weight and formula

An In-depth Technical Guide to Ethyl 2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed experimental protocols and quantitative data presented for clarity and ease of use.

Core Properties of this compound

This compound is an halobenzoic acid ethyl ester.[1][2] Its IUPAC name is this compound.[3] It serves as an important intermediate in the synthesis of various organic compounds, including 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon with mutagenic activity.[2][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [3][5][6] |

| Molecular Weight | 229.07 g/mol | [1][3][7] |

| CAS Number | 6091-64-1 | [1][3][5] |

| Appearance | Colorless to clear yellow oily liquid | [1][2][4][8] |

| Density | 1.443 g/mL at 25 °C | [1][2][7] |

| Boiling Point | 117 °C at 17 mmHg | [1][2][7] |

| Refractive Index | n20/D 1.544 | [1][2][7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid catalyst.

Materials:

-

2-bromobenzoic acid (o-bromobenzoic acid)[8]

-

Anhydrous ethanol[8]

-

Concentrated sulfuric acid (catalyst)[8]

Procedure:

-

Reaction Setup: Dissolve 2-bromobenzoic acid (e.g., 5 g, 24.87 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).[8]

-

Catalysis: Slowly add concentrated sulfuric acid (e.g., 5 mL) to the solution while stirring.[8]

-

Reflux: Heat the mixture to reflux temperature in an oil bath and maintain continuous stirring for 24 hours.[8]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the majority of the ethanol using a rotary evaporator under reduced pressure.[2][8]

-

Washing and Extraction: Transfer the residue to a separatory funnel. Wash with deionized water to remove acidic impurities. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 50 mL).[2][8]

-

Drying: Combine the organic phases and dry over anhydrous magnesium sulfate for approximately 30 minutes.[2][8]

-

Purification: Remove the desiccant by filtration. Concentrate the filtrate by rotary evaporation to yield the crude product. Purify the crude product using silica gel column chromatography with an eluent such as a 10:1 mixture of petroleum ether and ethyl acetate to obtain pure this compound as a colorless oily liquid.[2][8]

Caption: Synthesis and purification workflow for this compound.

Analytical Methods

The purity and quantification of this compound can be determined using several analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for the analysis of this compound.[9]

-

Column: Newcrom R1 HPLC column[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]

-

Detection: UV detection is commonly used for similar aromatic compounds.[10]

This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Spectroscopic Analysis: Spectral data is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (Electron Ionization): Provides information about the mass-to-charge ratio of the molecule and its fragments.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the molecular structure.[11]

-

Infrared (IR) Spectroscopy: An IR spectrum can be used to identify the functional groups present in the molecule.[5]

References

- 1. This compound 98 6091-64-1 [sigmaaldrich.com]

- 2. This compound | 6091-64-1 [chemicalbook.com]

- 3. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound 98 6091-64-1 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sielc.com [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(6091-64-1) 1H NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2-bromobenzoate

This document provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in various chemical syntheses. It includes detailed experimental protocols and data presented for clarity and ease of use by professionals in the field.

Core Chemical and Physical Properties

This compound is an ester compound characterized by a benzene ring substituted with both an ethyl ester group and a bromine atom at the ortho position. It appears as a clear, colorless to pale yellow liquid.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][4] |

| Molecular Weight | 229.07 g/mol | [1][5] |

| CAS Number | 6091-64-1 | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 117 °C at 17 mmHg | [1][6] |

| Density | 1.443 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.544 | [1][6] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

| Solubility | Sparingly soluble in water | |

| Storage | Store in a dry, sealed container at room temperature | [3] |

Chemical Reactivity and Stability

This compound is a halobenzoic acid ethyl ester.[1] Its reactivity is primarily centered around the ester functional group and the carbon-bromine bond.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and ethanol.

-

Silylation: Palladium-catalyzed silylation of the aryl bromide has been reported, leading to the formation of functionalized aryldimethylsilanols.

-

Stability: The compound should be stored in a dry, sealed container at ambient temperature to prevent degradation.[3]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It is utilized in the pharmaceutical industry for the synthesis of various drug candidates and pharmaceutical intermediates.

-

Precursor to Polycyclic Aromatic Hydrocarbons (PAHs): It is a known intermediate in the synthesis of 7H-Benzo[c]fluorene, a PAH with mutagenic activity that is a significant DNA adduct-forming component of coal tar.[1][3]

-

Flavors and Fragrances: The compound is also used as an ingredient in the production of perfumes and cosmetics.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis and Purification Protocol

A common method for synthesizing this compound is through the Fischer esterification of 2-bromobenzoic acid, followed by a standard purification workflow.[1][2]

Reaction:

Purification:

-

Workup:

-

Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.[1][2]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1][2]

-

Combine the organic phases and dry with anhydrous magnesium sulfate for 30 minutes.[1][2]

-

Filter to remove the desiccant and concentrate the filtrate by rotary evaporation.[1][2]

-

-

Chromatography:

Caption: Synthesis and purification workflow for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[7] This protocol provides a general framework for quantification.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added for standard analysis, or formic acid for Mass-Spec (MS) compatible applications.[7]

-

Detection: UV-Vis detector.

-

Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a series of calibration standards through serial dilutions.

-

Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

-

Injection: Inject a fixed volume of the prepared standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for HPLC analysis.

Logical Relationships and Synthetic Utility

This compound is a building block, meaning its primary utility lies in its conversion to more complex molecules. Its structural features—an ester and an aryl bromide—allow for a variety of subsequent chemical transformations.

Caption: Role of this compound as a key intermediate.

References

- 1. This compound | 6091-64-1 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromobenzoate from 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobenzoate from 2-bromobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this conversion.

Reaction Overview

The synthesis of this compound from 2-bromobenzoic acid is typically achieved through an acid-catalyzed esterification reaction with ethanol. This reaction, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.[1][2][3] Concentrated sulfuric acid is a commonly employed catalyst for this process.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 2-bromobenzoic acid via Fischer esterification.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 5.0 | 24.87 |

| Ethanol | C₂H₆O | 46.07 | - | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | - |

| This compound | C₉H₉BrO₂ | 229.07 | 4.9 | 21.39 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Anhydrous Ethanol (100 mL) |

| Catalyst | Concentrated Sulfuric Acid (5 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 24 hours |

| Yield | 86% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-bromobenzoic acid.

Materials:

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5 g (24.87 mmol) of 2-bromobenzoic acid in 100 mL of anhydrous ethanol.[4][5][6]

-

Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.[4][5][6]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous stirring for 24 hours.[4][5][6]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.[4][5][6]

-

Remove the excess ethanol using a rotary evaporator under reduced pressure.[4][5][6]

-

Transfer the residue to a separatory funnel and wash with deionized water to remove the acid catalyst and other water-soluble impurities.[4][5][6]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4][5][6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate for 30 minutes.[4][5][6]

-

-

Purification:

-

Product Characterization: The final product, this compound, is obtained as a colorless oily liquid (4.9 g, 86% yield).[4][5][6]

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The following diagram illustrates the logical steps of the Fischer esterification mechanism.

Caption: Mechanism of the Fischer-Speier Esterification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 6. This compound | 6091-64-1 [chemicalbook.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Fischer Esterification of 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fischer esterification of 2-bromobenzoic acid, a critical transformation in organic synthesis for the production of valuable ester intermediates. The document details the reaction mechanism, experimental protocols, and purification techniques, supported by quantitative data and a visual representation of the experimental workflow.

Introduction to Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[1][2] It is an equilibrium-driven process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the carbonyl carbon.[1][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[1][5]

Experimental Protocols: Synthesis of Alkyl 2-Bromobenzoates

This section outlines detailed procedures for the synthesis of methyl and ethyl 2-bromobenzoate via Fischer esterification.

Synthesis of Mthis compound

A common procedure for the synthesis of methyl benzoate from benzoic acid can be adapted for 2-bromobenzoic acid.[6]

Procedure:

-

In a round-bottomed flask, combine 2-bromobenzoic acid and a significant molar excess of methanol.

-

Carefully add concentrated sulfuric acid to the mixture as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period.

-

After cooling, the reaction mixture is typically worked up by pouring it into water and extracting the ester with an organic solvent like ether.

-

The organic layer is then washed with water, a sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude mthis compound.

-

Further purification can be achieved by distillation.

Synthesis of this compound

A similar protocol is employed for the synthesis of this compound.[7]

Procedure:

-

Dissolve 2-bromobenzoic acid (o-bromobenzoic acid) in anhydrous ethanol.[7]

-

Slowly add concentrated sulfuric acid as the catalyst.[7]

-

Heat the mixture to reflux with continuous stirring for approximately 24 hours.[7]

-

After cooling to room temperature, remove the excess ethanol by rotary evaporation.[7]

-

The residue is then transferred to a separatory funnel and washed with deionized water to remove acidic impurities.[7]

-

Extract the aqueous layer with ethyl acetate.[7]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[7]

-

Filter to remove the desiccant and concentrate the filtrate by rotary evaporation to obtain the crude product.[7]

-

Purify the crude this compound by silica gel column chromatography.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of methyl and this compound.

Table 1: Synthesis of Mthis compound - Reagents and Yield

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 8.00 g | 0.0398 |

| Methanol | CH₄O | 32.04 | 25 mL | 0.617 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | - |

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |

| Mthis compound | C₈H₇BrO₂ | 215.04[8] | 8.56 g | ~75% (isolated)[6] |

Table 2: Synthesis of this compound - Reagents and Yield [7]

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 5.0 g | 0.0249 |

| Anhydrous Ethanol | C₂H₆O | 46.07 | 100 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |

| This compound | C₉H₉BrO₂ | 229.07 | 5.70 g | 86% (4.9 g) |

Table 3: Physical Properties of Alkyl 2-Bromobenzoates

| Compound | CAS Number | Molecular Weight | Boiling Point | Density (g/mL) | Refractive Index (n20/D) |

| Mthis compound | 610-94-6[8][9] | 215.04[8][10] | 252 °C[10] | 1.532 (at 25 °C)[10] | 1.559[10] |

| This compound | 6091-64-1[11][12] | 229.07[11] | - | - | - |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the Fischer esterification of 2-bromobenzoic acid.

Caption: Mechanism of Fischer Esterification.

Caption: Experimental Workflow for Fischer Esterification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. studylib.net [studylib.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 9. Mthis compound - Shandong Biotech [shandongbiotech.com]

- 10. 邻溴苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-bromobenzoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.76 | dd | 1H | 7.9, 1.2 | Ar-H |

| 7.63 | dd | 1H | 7.6, 1.6 | Ar-H |

| 7.37 - 7.29 | m | 2H | - | Ar-H |

| 4.39 | q | 2H | 7.1 | -OCH₂CH₃ |

| 1.39 | t | 3H | 7.1 | -OCH₂CH₃ |

dd = doublet of doublets, m = multiplet, q = quartet, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O |

| 134.1 | Ar-C |

| 132.8 | Ar-C |

| 131.3 | Ar-C |

| 129.9 | Ar-C |

| 127.2 | Ar-C |

| 121.9 | Ar-C-Br |

| 61.8 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known concentration can be prepared.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse sequence is typically employed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds. This can be increased for more accurate integration.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening of approximately 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Instrument Parameters (Typical for a 101 MHz Spectrometer):

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., with broadband proton decoupling) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for their accurate observation and quantification.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the FID and perform a Fourier transform.

-

Phasing and Baseline Correction: As with ¹H NMR, perform manual phasing and baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (CDCl₃ at 77.16 ppm).

Visualization of this compound Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound with atom numbering corresponding to the NMR assignments and a conceptual workflow for NMR analysis.

Caption: Structure of this compound with Atom Numbering.

Caption: Experimental Workflow for NMR Analysis.

An In-depth Technical Guide to the Mass Spectrum of Ethyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Ethyl 2-bromobenzoate, a compound of interest in synthetic chemistry and drug discovery. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This document outlines the key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for its analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The quantitative data from the mass spectrum is summarized in Table 1.

Table 1: Mass Spectrum of this compound [1]

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 228/230 | 21.0 / 20.4 | [M]+•, Molecular Ion |

| 200/202 | 31.7 / 31.1 | [M - C2H4]+• |

| 183/185 | 100.0 / 98.2 | [M - OC2H5]+ |

| 155/157 | 22.6 / 22.2 | [M - OC2H5 - CO]+ |

| 76 | 18.6 | [C6H4]+• |

| 75 | 15.7 | [C6H3]+ |

Note: The presence of two peaks for bromine-containing fragments (e.g., 228/230) is due to the natural isotopic abundance of 79Br and 81Br.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion [M]+• at m/z 228/230. Subsequent fragmentation proceeds through several key steps, as illustrated in the diagram below. The base peak at m/z 183/185 corresponds to the loss of an ethoxy radical, forming a stable acylium ion.

Experimental Protocol: Mass Spectrometry of Small Molecules

The following is a generalized experimental protocol for the analysis of a small molecule such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[2][3]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

3.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

3.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C[1]

-

Ionization Energy: 70 eV[1]

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

3.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This protocol provides a robust starting point for the analysis of this compound. Optimization of the GC temperature program and other MS parameters may be necessary depending on the specific instrumentation and analytical goals.[4] The cleanliness of the sample is crucial for obtaining high-quality mass spectra.[4]

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl 2-bromobenzoate (C₉H₉BrO₂), a key intermediate in pharmaceutical and chemical synthesis. Understanding the vibrational spectroscopy of this compound is crucial for reaction monitoring, quality control, and structural elucidation.

Data Presentation: Infrared Absorption

The principal infrared absorption bands for this compound are summarized below. The data is compiled from spectral databases and peer-reviewed literature, providing a comprehensive vibrational profile of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100–3000 | Weak to Medium | C-H Stretch | Aromatic (Ar-H) |

| 3000–2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1730–1715 | Strong | C=O Stretch (Conjugated) | Ester |

| 1600–1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic |

| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic |

| 1310–1250 | Strong | Asymmetric C-O-C Stretch | Ester |

| 1130–1100 | Strong | Symmetric C-O-C Stretch | Ester |

| 900–675 | Strong | C-H Out-of-plane (OOP) Bend | Aromatic |

| 690–515 | Medium to Weak | C-Br Stretch | Alkyl Halide |

Interpretation of Key Peaks:

-

Carbonyl (C=O) Stretch: The strong absorption band in the 1730–1715 cm⁻¹ region is characteristic of an ester carbonyl group.[1][2] Its position is at a lower wavenumber compared to saturated esters (1750–1735 cm⁻¹) due to conjugation with the adjacent aromatic ring, which slightly weakens the C=O double bond.[3][4][5]

-

C-O Stretches: Aromatic esters, like this compound, typically display two distinct and strong C-O stretching bands.[4][5] The higher frequency band (1310–1250 cm⁻¹) corresponds to the C-C-O stretching vibration, while the lower frequency band (1130–1100 cm⁻¹) is assigned to the O-C-C stretch of the ethyl group.[5]

-

Aromatic and Aliphatic C-H Stretches: The spectrum shows distinct regions for C-H stretching. Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while the peaks just below 3000 cm⁻¹ arise from the sp³-hybridized carbons of the ethyl group.[6][7]

-

Aromatic C=C Stretches: Medium-intensity peaks in the 1600–1400 cm⁻¹ range are due to carbon-carbon stretching vibrations within the benzene ring.[3][4]

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 690 and 515 cm⁻¹.[8][9]

Logical Relationship of Structure to IR Peaks

The following diagram illustrates the correlation between the primary functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation between functional groups of this compound and their IR peaks.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like this compound. It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain the infrared spectrum of a neat liquid sample of this compound.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[10]

-

Sample: this compound (liquid).

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes (e.g., Kimwipes).

-

Pipette or dropper.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are powered on and have stabilized.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Collection:

-

Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a lint-free cloth dampened with isopropanol and allow it to dry completely.[11]

-

Collect a background spectrum.[12] This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum to ensure that peaks from CO₂ and water vapor are removed.

-

-

Sample Application:

-

Data Acquisition:

-

Data Processing and Analysis:

-

The software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

Analyze the spectrum by identifying the characteristic absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table.

-

-

Cleaning:

This comprehensive guide provides the necessary data and protocols for the accurate identification and analysis of this compound using infrared spectroscopy, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. agilent.com [agilent.com]

- 14. drawellanalytical.com [drawellanalytical.com]

Unveiling the Thermochemical Profile of Ethyl 2-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 2-bromobenzoate (CAS 6091-64-1), a key intermediate in various synthetic pathways. This document summarizes crucial energetic properties, outlines relevant experimental methodologies, and presents a logical synthesis pathway. The information herein is intended to support research, process development, and safety assessments involving this compound.

Core Thermochemical Data

Table 1: Calculated Molar Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -91.92 | kJ/mol | [1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -222.50 | kJ/mol | [1] |

Table 2: Other Predicted Thermochemical and Physical Properties

| Property | Symbol | Description |

| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure in the gaseous state. |

| Enthalpy of Fusion | ΔfusH° | The change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure. |

| Enthalpy of Vaporization | ΔvapH° | The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. |

Note: Specific values for the properties listed in Table 2 are not available through common databases and would require dedicated experimental determination or higher-level computational studies.

Experimental Protocols for Thermochemical Analysis

While specific experimental studies on this compound are lacking, the following sections describe the standard methodologies that would be employed to determine its thermochemical properties.

Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through combustion calorimetry.

Workflow for Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible, often with a known amount of a combustion aid (like mineral oil) to ensure complete combustion.

-

Calorimetry: The crucible is sealed in a high-pressure vessel (an "oxygen bomb") which is then filled with pure oxygen. The bomb is submerged in a known mass of water in an isoperibol calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings (Washburn corrections). The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This is then used to determine the standard enthalpy of combustion. Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr), the standard enthalpy of formation of this compound can be calculated.

Determination of Heat Capacity and Phase Change Enthalpies

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry are the primary techniques used to measure heat capacity and the enthalpies of phase transitions (fusion and vaporization).

Experimental Workflow for DSC/Adiabatic Calorimetry

-

Measurement: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference. Both pans are placed in the calorimeter. The instrument subjects the pans to a precise, controlled temperature program.

-

Data Acquisition and Analysis: The calorimeter measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample. Endothermic or exothermic peaks in the heat flow signal indicate phase transitions. The area under these peaks is integrated to determine the enthalpy of fusion or vaporization.

Synthesis Pathway

This compound is typically synthesized via Fischer esterification of 2-bromobenzoic acid with ethanol in the presence of a strong acid catalyst.

Fischer Esterification of 2-Bromobenzoic Acid

This reaction involves the protonation of the carbonyl oxygen of 2-bromobenzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of ethanol leads to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the final ester product is formed.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the C-Br Bond in Ethyl 2-bromobenzoate

Abstract

This compound is a vital synthetic intermediate in the pharmaceutical and materials science industries.[1] Its utility is primarily defined by the reactivity of its carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the factors governing this reactivity, focusing on the significant challenges posed by steric hindrance and the electronic effects of the ortho-disposed ester moiety. We will delve into key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction: Structural and Reactivity Overview

This compound, a member of the halobenzoic acid ethyl ester family, possesses a structure where the C-Br bond's reactivity is intricately modulated by its molecular environment.[2][3] The primary factors influencing its participation in chemical transformations are:

-

Steric Hindrance: The ethyl ester group at the ortho position to the bromine atom creates significant steric bulk. This bulk physically impedes the approach of catalysts and reactants to the C-Br bond, often slowing down or inhibiting reactions that require coordination at the metal center or backside attack.[4][5][6] This is a critical consideration in reaction design.

-

Electronic Effects: The ester group is moderately electron-withdrawing, which influences the electron density of the aromatic ring and the polarity of the C-Br bond. This electronic push-and-pull affects the kinetics of key steps in catalytic cycles, such as oxidative addition.

Understanding these two factors is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance in this compound makes these transformations challenging.[4][7] Success often hinges on the careful selection of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the often rate-limiting oxidative addition step.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. For sterically hindered substrates like this compound, specialized catalytic systems are required to overcome the steric barrier and achieve high yields.

Logical Relationship: Overcoming Steric Hindrance

Caption: Strategy to address steric hindrance in cross-coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Arylboronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | Moderate to High |

| 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | High |

Note: Data is generalized from protocols for sterically similar substrates.[8][9] Yields are highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point based on methods for sterically demanding substrates.[9]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand, such as RuPhos (4 mol%), in a small amount of anhydrous toluene.

-

Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by enough anhydrous toluene to achieve a concentration of ~0.1 M with respect to the this compound.

-

Degassing: Degas the resulting mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[10] Similar to the Suzuki coupling, the steric hindrance of this compound necessitates the use of specialized, bulky ligands to facilitate the catalytic cycle.[11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-5) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 80-110 | 6-24 |

| Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 |

Note: Data is generalized from standard protocols.[10][12] Optimization is crucial for the specific amine and aryl bromide combination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for aryl halides.[12]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.).

-

Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 equiv.) followed by the amine (1.2-1.5 equiv.).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C or reflux) and stir for the required time (6-24 h), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[12]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for Buchwald-Hartwig amination.[11][13]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally not a favored pathway for unactivated aryl bromides like this compound. The reaction requires a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The ortho-ester group is not sufficiently activating for this purpose. Furthermore, the reaction is more common with more electronegative leaving groups like fluorine. Therefore, forcing conditions would be required, likely leading to low yields and side reactions.[14]

Synthesis of this compound

For completeness, a standard laboratory synthesis of the title compound is provided.

Table 3: Synthesis of this compound via Fischer Esterification

| Starting Material | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromobenzoic Acid | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Reflux | 24 | 86 |

Data sourced from ChemicalBook synthesis procedure.[3][15]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 2-bromobenzoic acid (1.0 equiv.) in excess anhydrous ethanol.[15]

-

Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.

-

Heating: Heat the mixture to reflux and maintain with stirring for 24 hours.[3][15]

-

Work-up: After cooling, remove most of the ethanol under reduced pressure. Transfer the residue to a separatory funnel.

-

Extraction and Purification: Wash the residue with deionized water to remove acid, then extract with ethyl acetate (3x). Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate. Purify the crude oily liquid by silica gel column chromatography to afford the final product.[2][15]

Diagram: Experimental Workflow for Esterification

Caption: Workflow for the synthesis of this compound.

Conclusion

The reactivity of the C-Br bond in this compound is a nuanced subject, dominated by the profound steric influence of the ortho-ester group. While this presents a significant synthetic challenge, particularly for palladium-catalyzed cross-coupling reactions, modern organometallic chemistry offers robust solutions. The strategic use of bulky, electron-rich ligands and the careful optimization of reaction conditions can overcome the inherent steric hindrance, enabling the efficient formation of complex carbon-carbon and carbon-nitrogen bonds. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 6091-64-1 [chemicalbook.com]

- 3. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electronic Effects of Bromo and Ester Groups in Ethyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the bromo and ethoxycarbonyl substituents in Ethyl 2-bromobenzoate. A detailed examination of the inductive and mesomeric effects of each group is presented, supported by quantitative data. This document outlines detailed experimental protocols for the determination of these electronic effects through kinetic studies and spectroscopic analysis. Visualizations of the interplay of these electronic effects and experimental workflows are provided to facilitate a deeper understanding of the structure-property relationships in this and similar aromatic compounds.

Introduction

This compound is a substituted aromatic compound where the electronic properties of the benzene ring are modulated by two distinct functional groups: a bromo group and an ethoxycarbonyl (ester) group, positioned ortho to each other. The interplay of the electronic effects of these substituents dictates the electron density distribution within the aromatic ring, thereby influencing its reactivity towards electrophilic and nucleophilic reagents, its spectroscopic properties, and its potential interactions in biological systems. A thorough understanding of these electronic effects is paramount for chemists engaged in the synthesis and development of novel chemical entities, particularly in the pharmaceutical industry where such substituted aromatic cores are common scaffolds. This guide will delve into the nature of these electronic effects, their quantitative assessment, and the experimental methodologies used for their characterization.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the mesomeric effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the aromatic ring. It is a distance-dependent effect, diminishing with an increasing number of bonds separating the substituent from the reaction center. A negative inductive effect (-I) signifies an electron-withdrawing character, while a positive inductive effect (+I) indicates an electron-donating nature.

-

Mesomeric Effect (M) or Resonance Effect (R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of π electrons or lone pair electrons between the substituent and the ring. A substituent exhibits a positive mesomeric effect (+M) if it donates electrons to the ring through resonance and a negative mesomeric effect (-M) if it withdraws electrons from the ring.

Electronic Effects of the Bromo Group

The bromo group is a halogen, and its electronic effects are a classic example of opposing inductive and mesomeric influences.

-

Inductive Effect (-I): Bromine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the overall electron density.[1][2]

-

Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring.[3] This electron-donating resonance effect increases the electron density at the ortho and para positions.

Overall Effect: For halogens, the inductive effect is generally considered to be stronger than the mesomeric effect.[1][4] Consequently, the bromo group is a deactivating substituent overall, making the aromatic ring less reactive towards electrophiles than benzene. However, the +M effect, despite being weaker, directs incoming electrophiles to the ortho and para positions where the electron density is enriched.

Electronic Effects of the Ethoxycarbonyl (Ester) Group

When attached to an aromatic ring via its carbonyl carbon, the ethoxycarbonyl group (-COOEt) is a potent electron-withdrawing group.

-

Inductive Effect (-I): The carbonyl carbon is sp² hybridized and bonded to two highly electronegative oxygen atoms. This creates a strong dipole, resulting in a significant electron-withdrawing inductive effect from the aromatic ring.

-

Mesomeric Effect (-M): The π-bond of the carbonyl group can participate in resonance with the aromatic π-system, withdrawing electron density from the ring. This effect is particularly pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites.

Overall Effect: Both the inductive and mesomeric effects of the ethoxycarbonyl group are electron-withdrawing. This makes the ester group a strong deactivating and meta-directing substituent in electrophilic aromatic substitution reactions.[5][6]

Quantitative Analysis of Electronic Effects

The Hammett equation provides a framework for the quantitative assessment of the electronic effects of meta and para substituents. However, for ortho-substituted systems like this compound, steric effects can significantly influence reactivity, necessitating the use of the Taft equation. The Taft equation separates the polar (electronic) and steric effects of a substituent.

The Taft Equation

The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reaction of the reference compound (usually the methyl-substituted analog).

-

σ* is the polar substituent constant, which quantifies the inductive and field effects.

-

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.

-

Eₛ is the steric substituent constant.

-

δ is the reaction constant, reflecting the sensitivity of the reaction to steric effects.

Substituent Constants for Bromo and Ethoxycarbonyl Groups

Due to the complexity of ortho interactions, a universally accepted set of ortho-substituent constants is not as well-established as for meta and para positions. However, various studies have proposed values. For a more refined analysis, Charton's substituent constants, which separate the inductive (σ_I) and resonance (σ_R) contributions, are often employed.

| Substituent | Position | Hammett σ_p | Hammett σ_m | Taft σ* | Taft E_s | Charton σ_I | Charton σ_R |

| -Br | para | 0.23 | 0.39 | - | - | 0.44 | -0.18 |

| meta | 0.39 | - | - | - | 0.44 | -0.18 | |

| ortho | - | - | ~0.37 (estimated) | -0.46 | 0.44 | -0.18 | |

| -COOEt | para | 0.45 | 0.37 | - | - | 0.32 | 0.16 |

| meta | 0.37 | - | - | - | 0.32 | 0.16 | |

| ortho | - | - | ~0.4 (estimated) | -0.9 | 0.32 | 0.16 |

Note: Ortho Taft constants can vary depending on the reaction series and are often estimated or derived for specific conditions. The values presented are indicative.

Interplay of Electronic Effects in this compound

In this compound, both the bromo and the ethoxycarbonyl groups are electron-withdrawing overall, significantly deactivating the aromatic ring. The strong -I and -M effects of the ester group, combined with the dominant -I effect of the bromine atom, lead to a highly electron-deficient aromatic system. This reduced electron density makes the compound less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.

The directing effects of the two groups are in opposition. The bromo group is ortho-, para-directing, while the ester group is meta-directing. The substitution pattern of incoming reagents will be a complex function of the relative strengths of these directing effects and the reaction conditions.

Caption: Interplay of Inductive and Mesomeric Effects in this compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the electronic effects of substituents.

Kinetic Study: Alkaline Hydrolysis of Substituted Ethyl Benzoates

This method is a classic approach to determine Hammett and Taft constants by measuring the rate of a reaction under controlled conditions.

Objective: To determine the rate constants for the alkaline hydrolysis of a series of ortho-substituted ethyl benzoates to calculate Taft polar (σ*) and steric (Eₛ) substituent constants.

Materials:

-

A series of ortho-substituted ethyl benzoates (including the unsubstituted and methyl-substituted reference compounds).

-

Standardized sodium hydroxide solution (e.g., 0.05 M).

-

Ethanol-water solvent mixture (e.g., 85:15 v/v).

-

Standardized hydrochloric acid solution (e.g., 0.05 M).

-

Phenolphthalein indicator.

-

Constant temperature water bath.

-

Burettes, pipettes, and conical flasks.

Procedure:

-

Reaction Setup: Equilibrate separate solutions of the ethyl benzoate ester and sodium hydroxide in the chosen solvent system in the constant temperature bath.

-

Initiation of Reaction: Mix the two solutions in a reaction vessel and start a timer simultaneously.

-

Quenching and Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standardized hydrochloric acid solution.

-

Back Titration: Immediately titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

-

Infinity Reading: Allow a parallel reaction mixture to proceed to completion (or heat to accelerate) to determine the concentration of benzoic acid at the end of the reaction. This provides the 'infinity' reading.

-

Data Analysis: Calculate the concentration of the ester at each time point. The reaction follows second-order kinetics. Plot the appropriate function of concentration versus time to obtain the rate constant (k).

-

Calculation of Taft Constants:

-

Determine the rate constants for the acid-catalyzed hydrolysis of the same series of esters using a similar procedure.

-

Calculate the steric substituent constant (Eₛ) from the acid-catalyzed hydrolysis data, where polar effects are minimal.

-

Use the rate constants from both the alkaline and acid-catalyzed hydrolysis to calculate the polar substituent constant (σ*) using the Taft equation.

-

Caption: Experimental Workflow for the Kinetic Study of Ester Hydrolysis.

Spectroscopic Analysis: ¹³C NMR Spectroscopy

Objective: To quantitatively assess the electronic effect of a substituent by measuring the substituent-induced chemical shifts (SCS) of the aromatic carbon atoms.

Materials:

-

A series of substituted benzene derivatives.

-

High-resolution NMR spectrometer.

-

Deuterated solvent (e.g., CDCl₃).

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare solutions of the test compounds and a reference compound (e.g., benzene or toluene) in the same deuterated solvent at identical concentrations.

-

Data Acquisition: Acquire quantitative ¹³C NMR spectra for each sample. This requires a long relaxation delay (D1) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Data Processing: Process the spectra identically (e.g., Fourier transformation, phase correction, and baseline correction).

-

Chemical Shift Measurement: Accurately determine the chemical shifts of the aromatic carbons for each compound.

-

Calculation of SCS: Calculate the substituent-induced chemical shift for each carbon by subtracting the chemical shift of the corresponding carbon in the reference compound from that in the substituted compound.

-

Correlation Analysis: Correlate the SCS values (particularly for the para-carbon) with known substituent constants (e.g., Hammett or Taft constants) to establish a linear free-energy relationship for the system under study.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To evaluate the electronic effect of a substituent by measuring the shift in the carbonyl stretching frequency (ν_C=O) in a series of substituted benzoic esters.

Materials:

-

A series of substituted benzoic esters.

-

FT-IR spectrometer.

-

A suitable solvent (e.g., CCl₄) or KBr for pellet preparation.

-

IR sample cells or a pellet press.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the esters in a non-polar solvent or prepare KBr pellets with a known concentration of the sample.

-

Data Acquisition: Record the IR spectrum of each sample, ensuring high resolution in the carbonyl stretching region (typically 1600-1800 cm⁻¹).

-

Frequency Measurement: Accurately determine the wavenumber of the carbonyl stretching absorption peak (ν_C=O) for each compound.

-

Correlation Analysis: Plot the measured carbonyl stretching frequencies against known substituent constants (e.g., Hammett σ constants). A linear correlation is often observed, where electron-withdrawing groups increase the stretching frequency and electron-donating groups decrease it. This correlation can be used to estimate the electronic effect of unknown substituents.

Conclusion

The electronic landscape of this compound is dominated by the electron-withdrawing nature of both the bromo and ethoxycarbonyl groups, rendering the aromatic ring significantly deactivated. The bromo group exerts a strong -I effect and a weaker +M effect, while the ester group exhibits both -I and -M effects. The quantitative assessment of these effects, particularly for the ortho-disubstituted pattern, is best approached using the Taft equation, which disentangles polar and steric contributions. The experimental protocols detailed in this guide provide robust methodologies for the empirical determination of these electronic parameters, which are crucial for predicting the reactivity and properties of this and structurally related molecules. A comprehensive understanding of these fundamental principles is indispensable for the rational design of new molecules in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the GHS and Hazard Information for Ethyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for Ethyl 2-bromobenzoate, compiled and presented in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following sections detail the GHS classification, physical and chemical properties, safe handling protocols, and emergency procedures.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.

Signal Word: Warning [1][2][3][4]

GHS Pictogram:

-

(Irritant)[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.[2][3]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |

| P317 | Get medical help.[2] | |